molecular formula C19H14N4O3S B4928976 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

Cat. No. B4928976
M. Wt: 378.4 g/mol
InChI Key: RGHHZXFNBYRYOH-SDNWHVSQSA-N
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Description

3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been found to have various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anti-tumor agent, and as a potential anti-inflammatory agent. 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for detecting these ions in biological systems. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been found to have cytotoxic effects on cancer cells and anti-inflammatory effects in animal models, making it a potential candidate for the development of new anti-tumor and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to induce the production of ROS in cancer cells, which can lead to oxidative stress and cell death. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been found to activate caspase enzymes, which are involved in the process of apoptosis.
Biochemical and Physiological Effects:
3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been found to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has several advantages for lab experiments, including its high yield and purity, its fluorescent properties, and its potential as a tool for the detection of metal ions. However, 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, including the development of new anti-tumor and anti-inflammatory drugs based on its structure and mechanism of action, the optimization of its synthesis method, and the investigation of its potential applications in other areas of scientific research. Additionally, further research is needed to fully understand the mechanism of action of 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile and its potential toxicity.

Synthesis Methods

3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction and the Hantzsch reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a malononitrile or a derivative of malononitrile in the presence of a base catalyst. The Hantzsch reaction involves the reaction of a β-dicarbonyl compound with a primary amine and a sulfur source in the presence of a catalyst. Both of these methods have been used to synthesize 3-[(2-methoxy-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile with high yields and purity.

properties

IUPAC Name

(E)-3-(2-methoxy-4-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-26-18-9-15(23(24)25)7-8-16(18)21-11-14(10-20)19-22-17(12-27-19)13-5-3-2-4-6-13/h2-9,11-12,21H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHHZXFNBYRYOH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5625193

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